Lactic acid
Overview
Description
Lactic acid (2-hydroxypropanoic acid) is an organic compound with the formula CH3CH(OH)COOH. It plays a significant role in various biochemical processes and is a key intermediate in the fermentation process of lactic acid bacteria. Lactic acid is commercially significant in the food, pharmaceutical, and cosmetic industries, and as a precursor to biodegradable polymers such as polylactic acid (PLA).
Synthesis Analysis
Lactic acid is produced both biotechnologically through fermentation processes and chemically from petrochemical resources. The microbial production of lactic acid has garnered attention due to its eco-friendly nature and the use of renewable resources. Lactic acid-producing microorganisms, including bacteria, yeast, and fungi, ferment carbohydrates to produce lactic acid. Among these, lactic acid bacteria (LAB) are most commonly used for lactic acid production due to their efficient fermentation and GRAS (Generally Recognized As Safe) status. The synthesis involves key enzymes such as xylose isomerase, phosphoketolase, transaldolase, L- and D-lactate dehydrogenases, which affect the production routes and yield of lactic acid (Juturu & Wu, 2016).
Molecular Structure Analysis
Lactic acid exists in two optical isomers, L-(+)-lactic acid and D-(-)-lactic acid, due to the presence of a chiral carbon atom. The molecular structure of lactic acid contributes to its physical properties and reactivity. The hydroxyl group makes it a hydrophilic molecule and capable of forming hydrogen bonds, influencing its solubility in water and its role as a moisture-attracting agent in cosmetics (Schouten, Kanters, & Krieken, 1994).
Chemical Reactions and Properties
Lactic acid undergoes various chemical reactions, including esterification, polymerization, and lactide formation, due to its carboxylic acid and hydroxyl groups. Its reactivity is essential for producing lactide, an intermediate in PLA synthesis. Lactic acid's chemical properties, such as its acidity and ability to form esters and lactides, are foundational for its industrial applications, including the synthesis of biodegradable plastics (Park et al., 2018).
Physical Properties Analysis
The physical properties of lactic acid, such as its melting point, boiling point, and solubility in water, are influenced by its molecular structure. Lactic acid is a hygroscopic liquid at room temperature and is miscible with water, ethanol, and other organic solvents, making it versatile for various applications. Its optical activity due to chirality is significant for applications in pharmaceutical and food industries (Kobayashi et al., 1995).
Chemical Properties Analysis
Lactic acid's chemical properties, such as its pKa value, reflect its acidity and role in biochemical processes, including muscle metabolism during exercise and as a preservative in food products. Its ability to donate and accept hydrogen bonds contributes to its function as a humectant in cosmetic formulations. The stereochemistry of lactic acid impacts its biological activity and the properties of PLA, with the L-form being more common in natural processes (Martinez et al., 2013).
Scientific Research Applications
Food Preservation and Nutrition : LAB play a crucial role in food preservation and nutrition. Their complete genome sequences have been a subject of research, providing insights into their metabolic and genetic functions (Siezen et al., 2002).
Bioprotection in Agriculture : LAB metabolites can reduce fungal infections in cereal crops, enhancing shelf-life and quality of cereal-based foods, presenting a healthier alternative to chemical additives (Oliveira et al., 2014).
Medical Applications : LAB and their bacteriocins show potential in controlling uropathogens, potentially reducing antibiotic use in urinary tract infections (Mokoena, 2017).
Microevolution Research : Studying LAB microevolution using techniques like MLST and whole-genome sequencing helps understand their biological functions and mechanisms (Song et al., 2015).
Food Industry Innovations : LAB have potential applications in the food industry, benefiting human health through advances in multidrug resistance, bacteriocins, and quorum sensing (Konings et al., 2000).
Synthetic Biology and Next-Generation Applications : LAB's role in synthetic biology and their evolving applications in food and feed fermentations are areas of ongoing research (Vos, 2011).
Biotechnological Applications : LAB bacteriocins from cheeses have potential in biopreservation and pharmaceutical applications (Trejo-González et al., 2021).
Human Health and Immune System : LAB in food products enhance the human immune system and offer health benefits, serving as a safe alternative to medications (Ayivi et al., 2020).
Biomedical Applications : Poly-lactic acid (PLA)-based constructs are used in drug delivery, cosmetics, and healthcare due to their biocompatibility and adjustable thermomechanical properties (Ruiz-Ruiz et al., 2018).
Bioprocessing and Health-Related Applications : Genome analysis of LAB has enhanced understanding of their metabolic potential, improving their use in bioprocessing and health-related applications (Mayo et al., 2008).
Health Benefits : LAB exopolysaccharides have potential health benefits, including antioxidant, antiviral, antitumor, and immunomodulating effects, with applications in various industries (Saadat et al., 2019).
Industrial Applications : Advances in LAB genome sequencing have revealed key traits and mechanisms for various industrial applications (Zhang & Zhang, 2014).
Prevention Strategies Against Respiratory Infections : LAB show promise in developing prevention strategies against respiratory infections like Streptococcus pneumoniae (Villena et al., 2011).
Improved Identification Methods : Research highlights the need for improved identification methods and taxonomy of LAB for proper use in food and feed, suggesting a reclassification of the genus Lactobacillus (Endo, 2020).
Fermentation Technology : Immobilized LAB fermentation shows progress in producing lactic acid, dairy products, and Nisin for various applications in industries and fields (Liu Zhen, 2009).
Safety And Hazards
Future Directions
The lactic acid market has steadily grown with the introduction of novel and environmentally friendly products . Therefore, developing novel technologies for lactic acid production, with improved yield and reduced production costs, has become a major research goal . Utilization of inexpensive and renewable biomass is a major strategy for economically producing lactic acid . Genetic and metabolic engineering methods have been used for key solving problems, such as product inhibition, by-product formation, and suboptimal culture conditions, and for the effective use of cheap substrates .
properties
IUPAC Name |
2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array, HC3H5O3 | |
Record name | LACTIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8774 | |
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Record name | LACTIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | LACTIC ACID | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | lactic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lactic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26100-51-6 | |
Record name | (±)-Poly(lactic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |
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DSSTOX Substance ID |
DTXSID7023192 | |
Record name | Lactic acid | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |
Record name | LACTIC ACID | |
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Record name | Propanoic acid, 2-hydroxy- | |
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Record name | LACTIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Lactic acid | |
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Record name | LACTIC ACID | |
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Record name | Lactic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
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Boiling Point |
122 °C at 15 mm Hg | |
Record name | Lactic acid | |
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URL | https://www.drugbank.ca/drugs/DB04398 | |
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Record name | LACTIC ACID | |
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Flash Point |
113 °C (235 °F) - closed cup, 110 °C c.c. | |
Record name | LACTIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |
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Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |
Record name | Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04398 | |
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Record name | LACTIC ACID | |
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Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Lactic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |
Record name | LACTIC ACID | |
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Record name | LACTIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |
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Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Lactic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.08 [mmHg], 0.0813 mm Hg at 25 °C | |
Record name | Lactic acid | |
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Record name | LACTIC ACID | |
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Mechanism of Action |
Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations. | |
Record name | Lactic acid | |
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Product Name |
Lactic Acid | |
Color/Form |
Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |
CAS RN |
50-21-5, 598-82-3, 26100-51-6 | |
Record name | LACTIC ACID | |
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Record name | Lactic acid | |
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Record name | Lactic acid [USP:JAN] | |
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Record name | Lactic acid | |
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Record name | Propanoic acid, (+-) | |
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Record name | Propanoic acid, 2-hydroxy- | |
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Record name | Lactic acid | |
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Record name | Lactic acid | |
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Record name | Dl-lactic acid | |
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Record name | LACTIC ACID, DL- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LACTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |
Record name | Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lactic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1416 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | LACTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.